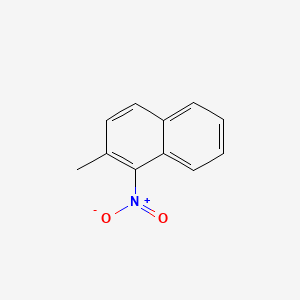

2-Methyl-1-nitronaphthalene

描述

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) and Nitro-PAH Chemistry

2-Methyl-1-nitronaphthalene is an organic compound that belongs to the family of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). ontosight.aicymitquimica.com It is a nitrated derivative of 2-methylnaphthalene (B46627), which is a polycyclic aromatic hydrocarbon (PAH). ontosight.aiontosight.ai PAHs are a class of chemicals that occur naturally in coal, crude oil, and gasoline, and are also produced when coal, oil, gas, wood, garbage, and tobacco are burned. Nitro-PAHs are formed through two primary routes: direct emission from incomplete combustion processes, such as in diesel engines, and secondary atmospheric reactions where parent PAHs are nitrated. copernicus.orgnih.gov These compounds are of significant environmental interest due to their persistence and widespread distribution. acs.org The chemistry of nitro-PAHs, including this compound, is characterized by the presence of a nitro group (-NO2) attached to the aromatic ring system, which significantly influences their chemical reactivity, environmental fate, and biological activity. ontosight.aiacs.org

Significance of this compound in Contemporary Academic Inquiry

This compound is a subject of contemporary academic inquiry primarily due to its presence in the environment and its unique photochemical behavior. It is frequently detected in diesel exhaust, making it a relevant marker for anthropogenic pollution. copernicus.org Research has focused on its atmospheric chemistry to understand its transformation, degradation, and contribution to air pollution. tandfonline.comtandfonline.com Studies have investigated its photochemistry, revealing that its molecular structure, specifically the torsion angle of the nitro group relative to the naphthalene (B1677914) ring, plays a crucial role in its photodegradation pathways. acs.orgwalshmedicalmedia.com This compound, along with similar nitro-PAHs, serves as a model for studying the link between molecular conformation and excited-state dynamics, which is fundamental to predicting the environmental fate of this class of pollutants. acs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-1-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNWACYOILBFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025761 | |

| Record name | 1-Nitro-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-nitro-2-methylnaphthalene is a yellow solid. (NTP, 1992) | |

| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

370 °F at 20 mmHg (NTP, 1992) | |

| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

881-03-8, 92538-34-6 | |

| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-1-nitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-nitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2-methyl-1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092538346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-1-NITRONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2-methyl-1-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nitro-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-nitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-NITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IG2R1R9F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

174 to 180 °F (NTP, 1992) | |

| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Reaction Pathways of 2 Methyl 1 Nitronaphthalene

Advanced Synthetic Routes to 2-Methyl-1-nitronaphthalene and its Precursors

The primary route to this compound is the direct nitration of 2-methylnaphthalene (B46627). This process has been the subject of numerous studies to optimize yield and understand the underlying reaction mechanisms.

The nitration of 2-methylnaphthalene is a classic example of an electrophilic aromatic substitution reaction. The mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.

The regioselectivity of the reaction—that is, the specific position on the naphthalene (B1677914) ring where the nitro group attaches—is governed by the electronic and steric effects of the methyl group already present. In 2-methylnaphthalene, the methyl group is an activating, ortho-, para-directing group. However, substitution occurs preferentially at the 1-position (alpha-position) of the naphthalene ring, which is more reactive than the beta-positions. The presence of the methyl group at the 2-position further directs the incoming electrophile. Consequently, this compound is the major product formed during the nitration of 2-methylnaphthalene. Studies have confirmed that other isomers, such as the 4-, 6-, and 8-nitro isomers, are also formed, but typically in smaller quantities.

The conventional and most widely used method for synthesizing this compound involves a mixed acid system of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are crucial for maximizing the yield of the desired product and minimizing the formation of byproducts, including other isomers or dinitrated compounds. For instance, a patented process describes dissolving 2-methylnaphthalene in an organic solvent and then adding nitric acid, with the reaction proceeding for 2-5 hours at a temperature range of 0-75°C.

Researchers have also investigated alternative catalyst systems. Zeolites, for example, have been explored as catalysts for the nitration of naphthalene and its derivatives. These microporous aluminosilicate (B74896) minerals can offer shape selectivity and may lead to different isomer distributions compared to traditional methods. Another approach involves using nitrating agents like nitronium tetrafluoroborate (B81430) (NO₂BF₄), which can alter the regioselectivity of the reaction depending on the specific conditions and substrate.

While direct nitration is the most straightforward approach, alternative strategies exist where this compound is synthesized as an intermediate in a multi-step process. One such patented method describes a three-step synthesis to produce 2-methyl-1,4-naphthoquinone (Vitamin K3). In this process, the first step is the nitration of 2-methylnaphthalene to yield this compound. This is followed by a reduction step (catalytic hydrogenation using a Pd/C catalyst) to convert the nitro compound into 2-methyl-1-naphthylamine, and finally, an oxidation step to obtain the target quinone. Although this pathway is not a direct synthesis of this compound for its own sake, it represents a significant industrial context for its production.

Photochemical methods have also been explored for the synthesis of nitroaromatic compounds, presenting a potential, though less common, alternative to traditional electrophilic substitution.

Mechanistic Investigations of this compound Chemical Transformations

The chemical behavior of this compound is dominated by its photochemistry. Upon absorption of light, it undergoes a series of complex transformations, the pathways of which are highly dependent on its molecular structure and environment.

The photochemistry of this compound is characterized by high photoreactivity. Upon excitation with light, the molecule is promoted to an excited singlet state. From here, it undergoes ultrafast intersystem crossing to the triplet state within hundreds of femtoseconds. The primary photochemical pathway is believed to involve the formation of a geminate radical pair, consisting of an aryl radical and nitrogen dioxide (NO₂), which can then lead to product formation.

The efficiency of these photochemical processes is quantified by quantum yields. Studies have shown that the photodegradation and triplet quantum yields of nitronaphthalene derivatives are inversely related. For this compound, the triplet quantum yield is significantly lower than that of its isomers, while its photodegradation yield is higher, indicating that the de-excitation pathway leads more efficiently to chemical transformation rather than simply populating the triplet state. This reactivity is linked to the conformation of the molecule, specifically the torsion angle between the nitro group and the aromatic ring. A larger torsion angle, as is the case in this compound due to the steric influence of the adjacent methyl group, correlates with higher photoreactivity.

Photochemical Reaction Pathways and Quantum Yields

Role of Solvent Environment in Photoreactivity

The solvent environment plays a crucial role in the photoreactivity of this compound. The rate of photodegradation is significantly influenced by the polarity of the solvent. For instance, the photodegradation rate of this compound is two times higher in the non-polar solvent cyclohexane (B81311) than in the more polar solvent acetonitrile (B52724). walshmedicalmedia.comresearchgate.net This observation is linked to the rate of intersystem crossing, which is slower in cyclohexane compared to acetonitrile. acs.org A slower intersystem crossing to the triplet state may increase the probability of the dissociative pathway, leading to a higher photodegradation rate. researchgate.net

The presence of molecular oxygen also dramatically affects photoreactivity. In acetonitrile, molecular oxygen significantly reduces the photodegradation quantum yield of this compound by 81%. walshmedicalmedia.comresearchgate.net This quenching effect suggests that molecular oxygen can scavenge radical species formed during photolysis, thereby inhibiting the degradation process. walshmedicalmedia.comresearchgate.net The photodegradation rates of nitronaphthalene derivatives, including this compound, are also correlated with the torsion angle of the nitro group. walshmedicalmedia.comresearchgate.net

Femtosecond transient absorption experiments have provided deeper insights into the initial steps of photoreactivity. Upon excitation, this compound populates a singlet state which then decays through two extremely fast, barrierless channels with lifetimes under 200 femtoseconds. acs.org The main channel is intersystem crossing to a triplet state, while a secondary, minor channel involves conformational relaxation to form an intramolecular charge-transfer state. acs.org

Table 1: Photodegradation and Quantum Yields of Nitronaphthalene Derivatives

| Compound | Photodegradation Quantum Yield | Triplet Quantum Yield | Solvent | Conditions |

|---|---|---|---|---|

| This compound | 0.12 walshmedicalmedia.com | 0.33 ± 0.05 researchgate.net | Acetonitrile | Anaerobic |

| 1-Nitronaphthalene (B515781) | - | 0.64 ± 0.12 researchgate.net | Acetonitrile | Anaerobic |

| 2-Nitronaphthalene (B181648) | ~0 walshmedicalmedia.com | 0.93 ± 0.15 researchgate.net | Acetonitrile | Anaerobic |

Formation of Photo-products and Their Characterization

The photochemistry of this compound under anaerobic conditions is proposed to proceed through a primary photochemical pathway involving the formation of an aryl radical (Ar•) and a nitrogen (IV) dioxide (NO₂) geminate radical pair. walshmedicalmedia.comresearchgate.net This radical pair can then rearrange to form a nitrite (B80452) intermediate, which subsequently yields nitrogen (II) oxide (NO) and an aryloxy (ArO•) radical. walshmedicalmedia.comresearchgate.net However, detailed characterization of the final photoproducts resulting from the photolysis of this compound remains an area requiring further investigation. walshmedicalmedia.com Recombination of the initial aryl and nitrogen (IV) dioxide radical pair within the solvent cage is suggested to be a significant pathway by which the excited molecule returns to the ground state without degradation. walshmedicalmedia.comresearchgate.net

Reductive Functionalization Reactions

Reductive functionalization represents a key class of transformations for this compound. A notable example is the reaction catalyzed by a simple, bench-stable [Fe(salen)₂]-μ-oxo precatalyst. nih.govacs.org This system can be applied to sterically challenging nitroaromatics like this compound for hydroamination reactions. nih.govacs.orgacs.org For instance, under these conditions, this compound reacts with indene (B144670) to produce an indenyl product and an N,O-alkylated species. nih.govacs.org The choice of reducing agent, such as pinacol (B44631) borane (B79455) (HBpin) or phenylsilane (B129415) (H₃SiPh), allows for chemoselective reduction of the nitro group while preserving other functional groups. nih.govacs.orgresearchgate.net

Mechanisms of Reaction with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of nitronaphthalene derivatives with organometallic reagents like Grignard reagents is proposed to occur via a single-electron transfer (s.e.t.) mechanism. rsc.orgpsu.edu While direct studies on this compound are limited, research on the closely related 2-methoxy-1-nitronaphthalene (B3031550) provides a valuable mechanistic model. In these reactions, alkylmagnesium halides lead almost exclusively to 1,6-addition products. rsc.orgresearchgate.net The established reactivity order of different Grignard reagents (i-C₃H₇ > PhCH₂ ≈ C₂H₅ > PhCH₂CH₂ > CH₃) supports the s.e.t. process. rsc.org This mechanism involves an initial electron transfer from the Grignard reagent to the nitroarene, forming a radical ion pair. rsc.orgpsu.edu This pair can then collapse within the solvent cage (geminate combination) or, to a smaller extent, outside of it (non-geminate combination) to form the final products. rsc.orgpsu.edu

Exploration of Nitroso Intermediates and Catalytic Cycles in Reductive Processes

In the iron-catalyzed reduction of nitroaromatics, including this compound, nitroso intermediates play a pivotal role. nih.govacs.org Mechanistic studies indicate that the reduction proceeds through two interlinked catalytic cycles centered around a key iron hydride complex. nih.govacs.org

The proposed mechanism begins with the activation of the [Fe(salen)₂]-μ-oxo precatalyst by a reducing agent like HBpin to form an iron(III) hydride species. nih.gov This iron hydride then interacts with the nitroarene. The turnover-limiting step is the transfer of the hydride from the iron to the nitro group, which leads to the formation of a nitrosoarene intermediate and an iron hydroxide (B78521) species. nih.govnih.govchemrxiv.org The nitroso intermediate is short-lived and is rapidly reduced in a second, faster catalytic half-cycle. nih.govacs.org The initial reduction of the nitro group to the nitroso species is significantly slower than the subsequent reduction of the nitroso intermediate to the final amine product. nm.gov This difference in rates explains why the nitroso intermediate does not accumulate in the reaction mixture. acs.org The entire process involves the sequential reduction of the nitro group, first to a nitroso group, then to a hydroxylamine, and finally to the amine. nm.gov

Other Significant Chemical Transformations and Derivatization Pathways

Beyond the previously discussed reactions, this compound can undergo other chemical transformations that lead to various derivatives. One significant pathway is its reductive functionalization under iron-catalyzed hydroamination conditions. When this compound is reacted with indene in the presence of an iron(salen) catalyst, it yields two main products: an indenyl derivative (in 16% isolated yield) and an N,O-alkylated species (in 45% yield). nih.govacs.org This transformation highlights a method for creating complex molecular structures from a relatively simple nitroaromatic precursor.

Table 2: Products from the Iron-Catalyzed Reaction of this compound with Indene

| Product Type | Isolated Yield |

|---|---|

| Indenyl Product (8y) | 16% nih.govacs.org |

| N,O-alkylated Species (9y) | 45% nih.govacs.org |

Spectroscopic and Computational Probes of 2 Methyl 1 Nitronaphthalene Dynamics

Excited-State Dynamics and Intersystem Crossing (ISC) Mechanisms

The photophysical and photochemical behavior of 2-methyl-1-nitronaphthalene (2M1NN) is characterized by complex and ultrafast excited-state dynamics following light absorption. acs.orgresearchgate.net Upon excitation, the molecule rapidly navigates through various electronic states, with intersystem crossing (ISC) to the triplet manifold being a key deactivation pathway that competes with other processes like conformational relaxation and photodegradation. acs.orgwalshmedicalmedia.comnih.gov

Femtosecond transient absorption experiments have revealed that the excited-state dynamics of 2M1NN are exceptionally fast. acs.orgscribd.com Following excitation at 340 nm, the initially populated Franck-Condon singlet state decays through two distinct, barrierless channels with lifetimes under 200 femtoseconds (fs). acs.orgresearchgate.net The primary and most significant decay pathway involves an ultrafast intersystem crossing that directly connects the Franck-Condon singlet excited state to a receiver triplet state. acs.orgresearchgate.net This process is remarkably efficient, occurring on a sub-picosecond timescale. d-nb.info

Upon photoexcitation, the Franck-Condon singlet state of 2M1NN does not relax to a single equilibrated state before further processes occur. Instead, it bifurcates and decays via at least two competing barrierless channels. acs.orgresearchgate.net

Primary Channel: Intersystem Crossing (ISC): The dominant decay channel is a direct, ultrafast ISC from the initial singlet excited state to a receiver triplet state. acs.org This process is so rapid (sub-200 fs) that it is considered to occur between nonequilibrated excited states in a strongly nonadiabatic regime. acs.org The efficiency of this pathway is governed by the energy gap and spin-orbit coupling between the involved singlet and triplet states. nih.gov

Minor Channel: Conformational Relaxation (ICT State Formation): A smaller fraction of the excited-state population follows a path of conformational relaxation. acs.org This involves structural changes, primarily related to the torsion of the nitro group, leading to the formation of an intramolecular charge-transfer (ICT) state which has dissociative character. acs.orgwalshmedicalmedia.com This ICT pathway is directly linked to the molecule's potential for photodegradation. walshmedicalmedia.comnih.gov

The branching ratio between these two decay channels is crucial in determining the ultimate photochemical fate of the molecule, influencing both the triplet yield and the photodegradation quantum yield. walshmedicalmedia.comnih.gov

The photophysical and photochemical properties of 2M1NN are strongly controlled by its ground-state conformational heterogeneity, specifically the distribution of the torsion angle between the nitro group and the naphthalene (B1677914) ring. nih.gov Unlike the nearly planar 2-nitronaphthalene (B181648) (torsion angle ~0.0°) and the moderately twisted 1-nitronaphthalene (B515781) (~27.7°), the steric hindrance from the ortho-methyl group forces the nitro group in 2M1NN to adopt a much larger average torsion angle of 55.4°. researchgate.netnih.gov

This pronounced out-of-plane twist has profound consequences:

Increased Photoreactivity: A larger distribution of torsion angles closer to 90° correlates with higher photoreactivity. nih.gov The methylation at the ortho position in 2M1NN increases its photodegradation quantum yield (0.12) significantly compared to 1-nitronaphthalene, while 2-nitronaphthalene is essentially photoinert. nih.govsmolecule.com

Decreased Triplet Yield: Conversely, the triplet quantum yield is inversely related to the torsion angle. nih.gov As the angle increases, the efficiency of populating the triplet manifold decreases. This is evident in the measured triplet yields: 0.93 for 2-nitronaphthalene, 0.64 for 1-nitronaphthalene, and only 0.33 for 2M1NN. nih.govresearchgate.net

This structure-photoreactivity relationship suggests that the ground-state geometry, dictated by the nitro-aromatic torsion angle, predetermines the branching between the ISC and photodegradation pathways upon excitation. nih.gov

The population of the triplet manifold via intersystem crossing is fundamentally governed by spin-orbit coupling (SOC), which facilitates the formally forbidden transition between electronic states of different spin multiplicity. d-nb.info The probability of this transfer in nitronaphthalene derivatives is controlled by two main factors: the magnitude of the SOC interaction and the energy gap between the initial singlet excited state and the receiver triplet state. nih.gov

For 2M1NN, the ISC process is thought to occur from the initially populated S₁ state to a higher-lying triplet state (Tₙ), not necessarily the lowest triplet state (T₁). walshmedicalmedia.com Theoretical calculations suggest that the decay into the triplet manifold is most efficient when the energy separation between the singlet state (S₁) and the receiver triplet state (T₂) is small. aip.org In the series of nitronaphthalenes, the energy gap between the relevant S₁ and T₂ states increases from 2-nitronaphthalene to 1-nitronaphthalene, and is largest for 2M1NN. aip.org This increasing energy gap correlates directly with a lower probability of decay into the triplet manifold and, consequently, a lower triplet quantum yield for 2M1NN. nih.govaip.org The ultrafast nature of the ISC suggests it occurs from a nonequilibrated state, where the molecular geometry is favorable for strong SOC. acs.org

Quantum Chemical Calculations and Theoretical Modeling

Theoretical modeling, particularly using quantum chemical calculations, has been indispensable for interpreting the complex experimental data and elucidating the detailed mechanisms of 2M1NN's photodynamics. acs.orgnih.govaip.org

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been widely applied to study the excited-state properties of 2M1NN and related compounds. acs.orgscribd.com These calculations have provided crucial insights that support and explain experimental observations.

Excited-State Geometries and Torsion Angles: DFT calculations have been used to determine the optimized geometries of the ground (S₀) and first excited singlet (S₁) states. These calculations accurately predict the large nitro-aromatic torsion angle in 2M1NN (55.4°) due to steric hindrance from the methyl group, which is a key factor controlling its photochemistry. researchgate.netnih.gov

Energy Landscapes and Decay Pathways: TD-DFT calculations have mapped the potential energy surfaces of the excited states. acs.orgscribd.com These computations support the experimental finding that the Franck-Condon singlet state bifurcates into two barrierless decay channels: one leading to a receiver triplet state and a minor one involving conformational relaxation to an ICT state. acs.org

Rationalizing Triplet Yields: Theoretical models have been used to rationalize the observed trend of decreasing triplet quantum yields in the series 2NN > 1NN > 2M1NN. aip.org High-level calculations like XMS-CASPT2 show that for 2M1NN, the energy gap between the S₁ state and the key receiver T₂ state is significantly larger compared to the other nitronaphthalenes. aip.org This larger energy gap reduces the probability of ISC, explaining the lower triplet yield. aip.org

Ab Initio Nonadiabatic Molecular Dynamics Simulations

Ab initio nonadiabatic molecular dynamics (NAMD) simulations serve as a powerful theoretical tool to investigate the ultrafast excited-state dynamics of this compound and related nitroaromatic compounds. These simulations model the motion of atoms on coupled potential energy surfaces, providing insights into the complex interplay between electronic and nuclear degrees of freedom following photoexcitation.

Initial interpretations of experimental data suggested that intersystem crossing (ISC)—the transition between electronic states of different spin multiplicity—in nitronaphthalene derivatives occurs on an extremely fast timescale of around 100 femtoseconds. researchgate.net However, NAMD simulations have challenged this view. researchgate.net For a series of nitronaphthalene derivatives, including this compound, simulations indicate that the process observed on the ~100 fs timescale is more likely due to internal conversion within the singlet manifold. researchgate.netnih.gov The subsequent intersystem crossing to the triplet state is predicted to occur on a longer timescale of approximately 1 picosecond. researchgate.net

For the closely related 2-nitronaphthalene, the first ab initio NAMD study revealed two distinct ISC reaction pathways that involve different electronic states and nuclear configurations. nih.govd-nb.info The high efficiency of ISC is attributed to the minimal electronic and nuclear changes required for the singlet-triplet transition after initial dynamics. nih.govd-nb.info These simulations highlight that upon photoexcitation, most of the population is first transferred from a charge-transfer state (SCT(ππ)) to a local excitation state (SLE(nπ)) via internal conversion in under 100 fs, a timescale previously attributed solely to ISC. nih.gov The system then undergoes ISC to the triplet manifold with a time constant of approximately 0.7 ps. nih.gov This detailed mechanistic insight, derived from NAMD simulations, suggests that the existence of sub-picosecond ISC in many nitroaromatic molecules may need re-evaluation. researchgate.net

Advanced Computational Methodologies for Electronic Structure (e.g., XMS-CASPT2)

The electronic structure and photophysical properties of this compound have been rationalized using advanced computational methods, particularly the extended multi-state complete active space second-order perturbation method (XMS-CASPT2). nih.govaip.org This high-level theoretical approach is crucial for accurately describing the potential energy surfaces of excited states, especially in molecules with complex electronic structures.

Recent studies have employed XMS-CASPT2 with analytical gradients to investigate the trend of decreasing triplet quantum yields in the series 2-nitronaphthalene (0.93), 1-nitronaphthalene (0.64), and this compound (0.33). nih.govaip.orgresearchgate.net The results highlight the critical importance of including dynamic correlation during geometry optimization. nih.govaip.org A comparison between full XMS-CASPT2 optimizations and the more common XMS-CASPT2//CASSCF approach (where geometry is optimized at the CASSCF level) showed significant differences. nih.govaip.org Specifically, XMS-CASPT2 predicts planar S1 minima, whereas CASSCF optimizations incorrectly trigger a pyramidalization of the nitro group. nih.govaip.org

The XMS-CASPT2 calculations successfully correlate the observed experimental trend with specific electronic decay pathways. nih.govresearchgate.netaip.org For this compound, the lower triplet quantum yield is attributed to a combination of two factors:

A decrease in the efficiency of population transfer from the first excited singlet state (S1) to the second triplet state (T2). nih.govresearchgate.net

An increase in the rate of non-radiative decay from the S1 state back to the ground state (S0). nih.govresearchgate.net

This level of detailed insight is not achievable with the XMS-CASPT2//CASSCF method, which fails to reproduce the trend, underscoring the necessity of using robust computational techniques like XMS-CASPT2 for reliable predictions of photophysical properties in nitroaromatic compounds. nih.govaip.org

| Feature | 2-Nitronaphthalene (2NN) | 1-Nitronaphthalene (1NN) | This compound (2M1NN) |

| Experimental Triplet Quantum Yield | 0.93 ± 0.15 researchgate.netresearchgate.net | 0.64 ± 0.12 researchgate.netresearchgate.net | 0.33 ± 0.05 researchgate.netresearchgate.net |

| S1→S0 Decay Barrier (XMS-CASPT2) | 0.43 eV aip.org | 0.35 eV aip.org | 0.29 eV aip.org |

| Predicted Primary Decay Channel | Efficient S1→T2 Population Transfer nih.govresearchgate.net | Moderate S1→T2 Transfer & S1→S0 Decay nih.govresearchgate.net | Increased S1→S0 Decay, Decreased S1→T2 Transfer nih.govresearchgate.net |

Advanced Spectroscopic Characterization Techniques

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption spectroscopy is a key experimental technique used to directly observe the ultrafast processes that occur in this compound immediately following light absorption. This method has been instrumental in mapping the early-time excited-state dynamics of the molecule. researchgate.netacs.org

Experiments show that upon excitation with a 340 nm laser pulse, the initially populated Franck-Condon singlet state of this compound in solution decays rapidly through two competing channels, both with lifetimes under 200 femtoseconds. researchgate.netacs.orgscribd.com

Primary Channel: The dominant decay pathway is an ultrafast intersystem crossing (ISC) that populates a receiver triplet state. acs.orgscribd.com

Minor Channel: A smaller fraction of the excited population undergoes conformational relaxation, involving the twisting of the nitro group, to form an intramolecular charge-transfer (ICT) state. acs.orgscribd.com

This bifurcation is a key feature of this compound's photophysics and contrasts with that of 2-nitronaphthalene, where the ICT channel is hindered by a significant energy barrier (~5 kcal/mol), making ISC almost the exclusive decay path. acs.org The probability of these competing pathways in nitronaphthalene derivatives is controlled by the energy gap between the singlet and triplet states and the specific region of the potential energy surface sampled upon excitation. acs.org

The subsequent relaxation dynamics are complex, characterized by multiexponential decay signals. d-nb.info The observed lifetimes provide a detailed picture of the entire relaxation cascade, from the initial ultrafast events to the eventual decay of the triplet state.

| Time Constant | Lifetime Range (ps) | Proposed Assignment |

| τ1 | 0.1 – 0.4 | Initial decay of the S1 state (Internal Conversion and/or Intersystem Crossing) d-nb.info |

| τ2 | 1 – 3 | Relaxation within the triplet manifold (Tn → T1) or further intersystem crossing d-nb.info |

| τ3 | 6 – 10 | Decay of the lowest triplet state (T1) d-nb.infoscribd.com |

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a versatile analytical technique used for the structural characterization and analysis of this compound. mt.comnih.gov The method works by measuring the absorption of infrared radiation by the molecule, which causes vibrations in its chemical bonds. mdpi.com The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups, allowing for its identification and the study of its chemical transformations. mdpi.comcmro.in Standard FTIR spectra of this compound in a melt state have been recorded and are available in spectral databases. nih.gov

A significant application of FTIR spectroscopy in the study of this compound is in monitoring its atmospheric degradation. copernicus.org As a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) frequently detected in diesel exhaust, understanding its fate in the atmosphere is crucial. copernicus.org Photolysis experiments conducted under simulated sunlight conditions at the European PHOtoREactor (EUPHORE) facility have utilized a suite of analytical instruments, including FTIR, to identify the degradation products of this compound. copernicus.org

These studies have shown that the photodegradation of this compound leads to the formation of several smaller, oxygenated compounds. copernicus.org FTIR was instrumental in identifying the following products:

Major Products: Common atmospheric acids such as nitrous acid, formic acid, acetic acid, and nitric acid. copernicus.org

Minor Products: Partially decomposed aromatic compounds like 2-carboxybenzaldehyde (B143210) and nitrobenzoic acid. copernicus.org

This application demonstrates the power of FTIR not just for static characterization but also for dynamic studies that track the chemical changes this compound undergoes in environmentally relevant processes. copernicus.org

Environmental Chemistry and Atmospheric Fate of 2 Methyl 1 Nitronaphthalene

Atmospheric Formation Pathways of Nitrated Naphthalenes

Nitrated naphthalenes, including 2-methyl-1-nitronaphthalene, enter the atmosphere through two primary routes: secondary formation from gas-phase reactions and direct emissions from combustion sources. copernicus.orgcopernicus.org

The dominant atmospheric loss process for methylnaphthalenes is their reaction with the hydroxyl radical (OH•). nih.gov This reaction primarily involves the addition of the OH radical to the aromatic ring, forming an OH-adduct. nih.govescholarship.org This adduct can then react with nitrogen dioxide (NO₂) to produce methylnitronaphthalenes. nih.govescholarship.org The formation of nitro products from the reaction of the OH-aromatic adduct with NO₂ becomes competitive with the reaction with O₂ at varying atmospheric concentrations of NO₂. nih.gov For naphthalene (B1677914), the reactions of its OH-adduct with O₂ and NO₂ are of equal importance at an NO₂ mixing ratio of approximately 0.06 ppmV. nih.gov

The gas-phase reactions of 1- and 2-methylnaphthalene (B46627) with OH radicals in the presence of NOx have been shown to form various methylnitronaphthalene isomers. airuse.eu Similarly, reactions with dinitrogen pentoxide (N₂O₅), which acts as a source of nitrate (B79036) radicals (NO₃•), also lead to the formation of methylnitronaphthalenes. airuse.eu The reaction of the OH-naphthalene adduct with NO₂ and O₂ is of equal importance at an NO₂ concentration of about 60 ppb. copernicus.org

Table 1: Key Atmospheric Reactions in the Formation of this compound

| Reactants | Intermediate | Product | Significance |

| Methylnaphthalene + OH• | OH-methylnaphthalene adduct | - | Dominant initial reaction pathway. nih.gov |

| OH-methylnaphthalene adduct + NO₂ | - | Methylnitronaphthalene | Key step in secondary atmospheric formation. nih.govescholarship.org |

| Methylnaphthalene + NO₃• (from N₂O₅) | - | Methylnitronaphthalene | Contributes to nighttime formation. airuse.eu |

This table summarizes the principal gas-phase reactions leading to the atmospheric formation of this compound.

This compound is frequently detected in diesel exhaust, indicating that diesel combustion engines are a significant primary emission source. copernicus.orgcopernicus.org Nitro-PAHs, in general, are formed during incomplete combustion processes. tandfonline.com Along with other nitro-PAHs like 1-nitropyrene (B107360) and 2-nitrofluorene, this compound is a component of the complex mixture of substances found in diesel exhaust. ca.gov

Atmospheric Degradation Processes

Once in the atmosphere, this compound is subject to degradation processes that determine its persistence and fate.

Under atmospheric conditions, photolysis is the primary degradation pathway for this compound. tandfonline.comca.govtandfonline.com Studies have shown that the photodegradation of this compound is significant under ambient sunlight conditions. ca.govwalshmedicalmedia.com The presence of molecular oxygen can influence the rate of photodegradation. For instance, in solution, molecular oxygen has been shown to significantly reduce the photodegradation quantum yield of this compound by 81%. walshmedicalmedia.com The methylation at the ortho position in 1-nitronaphthalene (B515781) to form this compound increases its photoreactivity by 97%. nih.gov

The atmospheric degradation of this compound results in the formation of various reaction products. The photolysis of nitronaphthalenes, including this compound, has been studied to understand their degradation pathways and identify the main reaction products. copernicus.orgcopernicus.org

Major products detected from the photolysis of nitronaphthalenes include common acids such as nitrous acid, formic acid, acetic acid, and nitric acid. copernicus.orgcopernicus.org In smaller quantities, other compounds have been identified, such as 1- and 2-naphthol, 2-carboxybenzaldehyde (B143210), and nitrobenzoic acid, resulting from the partial decomposition of these nitronaphthalenes. copernicus.orgcopernicus.org

Table 2: Identified Atmospheric Reaction Products of Nitronaphthalenes

| Product Category | Specific Compounds |

| Common Acids | Nitrous acid, Formic acid, Acetic acid, Nitric acid. copernicus.orgcopernicus.org |

| Decomposition Products | 1-Naphthol, 2-Naphthol, 2-Carboxybenzaldehyde, Nitrobenzoic acid. copernicus.orgcopernicus.org |

This table lists the major and minor products identified from the atmospheric degradation of nitronaphthalenes.

Environmental Distribution and Contamination Pathways

Nitro-PAHs like this compound can be transported in the atmosphere in the vapor phase or adsorbed onto particulate matter. inchem.org Those with higher vapor pressures, typically two- to four-ring PAHs and two-ring nitro-PAHs, will exist at least partially in the gas phase. inchem.org Due to their low solubility in water, significant transport in aqueous environments is not expected. inchem.org

The primary route of exposure for the general population to naphthalene and methylnaphthalenes is through inhalation of ambient air. cdc.gov These compounds are released into the environment from both natural and industrial sources, with the combustion of wood and fossil fuels being a major contributor. cdc.gov Atmospheric deposition, including both wet and dry processes, as well as runoff from urban areas and wastewater discharges, are significant pathways for the distribution of PAHs and their derivatives into soil and aquatic ecosystems. nih.gov

Compound Index

| Compound Name |

| 1,2-dimethylnaphthalene |

| 1-methyl-2-nitronaphthalene |

| 1-methylnaphthalene (B46632) |

| 1-Naphthol |

| 1-nitronaphthalene |

| 1-nitropyrene |

| 2-carboxybenzaldehyde |

| 2-formylcinnamaldehyde |

| This compound |

| 2-methyl-3-nitronaphthalene |

| 2-methylnaphthalene |

| 2-Naphthol |

| 2-nitrofluoranthene |

| 2-nitrofluorene |

| 2-nitronaphthalene (B181648) |

| 2-nitropyrene |

| 3-nitrobiphenyl |

| 3-nitrofluoranthene |

| 3-nitrotoluene |

| Acetic acid |

| Benzene |

| Biphenyl |

| Dinitrogen pentoxide |

| Formic acid |

| Naphthalene |

| Nitric acid |

| Nitrobenzoic acid |

| Nitrogen dioxide |

| Nitrous acid |

| Ozone |

| Phthaldialdehyde |

| Phthalic anhydride |

| Toluene |

Presence in Industrial Effluents and Environmental Samples (Water, Soil)

This compound is recognized as a transformation product of 2-methylnaphthalene, a compound found in petroleum, coal tar, and as a product of incomplete combustion. tpsgc-pwgsc.gc.ca While its parent compound is detected in industrial and automobile emissions and effluents, specific quantitative data on the concentration of this compound in industrial wastewater, surface water, and soil are scarce in publicly available scientific literature. epa.govcdc.gov

Research on soils contaminated with coal tar has, in some cases, not detected nitrated PAHs (NPAHs), including isomers of nitronaphthalene, above a detection limit of 0.3 ng/g. nih.gov For instance, a study on the aerobic bioremediation of PAH-contaminated soil did not find any NPAHs above this limit. nih.gov This suggests that at some contaminated sites, the concentrations may be very low or the compound may undergo degradation.

The physicochemical properties of 2-methylnaphthalene, the precursor to this compound, indicate that it has low solubility in water and a strong tendency to adsorb to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca When released into water, it is expected to volatilize moderately. tpsgc-pwgsc.gc.ca In soil, it is characterized by partial volatilization and slow dissolution. tpsgc-pwgsc.gc.ca These properties of the parent compound influence the likely distribution and fate of its nitrated derivative.

While direct measurements in industrial effluents are not widely reported, the presence of methylnaphthalenes in such discharges from coal-tar production and wood-preserving industries suggests a potential for the formation of this compound in environments receiving these wastes, particularly where atmospheric nitration can occur. epa.gov One report did note the detection of various nitronaphthalenes in river water in Japan, although it did not specifically name this compound. epa.gov

The lack of extensive monitoring data for this compound in these environmental matrices represents a significant data gap. The development of more sensitive analytical methods and targeted monitoring studies would be beneficial for a more complete understanding of its environmental prevalence.

Predictive Modeling of Ambient Air Concentrations

Predictive modeling plays a crucial role in estimating the ambient air concentrations and understanding the atmospheric fate of compounds like this compound, especially given the challenges of direct and continuous measurement. These models often focus on the compound's partitioning between the gas and particulate phases and its atmospheric degradation pathways.

The atmospheric lifetime of this compound is significantly influenced by photolysis (degradation by sunlight). Research has shown that photolysis is a dominant atmospheric loss process for methylnitronaphthalenes. researchgate.net Specifically, this compound is predicted to have a very short ambient lifetime towards photolysis, on the order of ≤15 minutes. researchgate.net This rapid degradation suggests that its concentration in the atmosphere is highly dependent on ongoing formation from its precursor, 2-methylnaphthalene.

Quantitative Structure-Property Relationship (QSPR) models are a key tool for predicting the environmental behavior of chemicals based on their molecular structure. mdpi.com These models can estimate the gas/particulate partition coefficient (K(P)), which is essential for predicting a compound's atmospheric transport and deposition. mdpi.com For polycyclic aromatic hydrocarbons and their derivatives, models such as Multiple Linear Regression (MLR) and Support Vector Machine (SVM) have been developed to predict log K(P) values. mdpi.com These models utilize quantum chemical descriptors that account for factors like intermolecular dispersion interactions and hydrogen bonding. mdpi.com While these models are developed for a class of compounds, they can be used to predict the behavior of specific molecules like this compound. mdpi.com

| Predictive Model Type | Predicted Parameter | Key Findings | Reference |

| Atmospheric Lifetime Model | Atmospheric Lifetime due to Photolysis | Predicted to be ≤15 minutes for this compound. | researchgate.net |

| QSPR (MLR & SVM) | Gas/Particulate Partition Coefficient (log K(P)) | Can predict the partitioning behavior of PAH derivatives based on molecular structure with good statistical performance (R² > 0.847). | mdpi.com |

| QSAR | Toxicity and other activities | Relates chemical structure to biological activity, which can be linked to environmental concentrations and risk. | walshmedicalmedia.com |

Ambient air monitoring has confirmed the presence of methylnitronaphthalenes in the atmosphere. For example, in a study conducted in the Los Angeles Basin, several methylnitronaphthalene isomers were detected, with their presence suggesting formation through reactions with both hydroxyl (OH) and nitrate (NO₃) radicals. ca.gov In another study, the combination of 1-methyl-5-nitronaphthalene (B1607193) and this compound was the most abundant nitrated polycyclic aromatic hydrocarbon found in a passive air sampler, indicating their significant presence in the gas phase in certain environments. copernicus.org

The combination of atmospheric chemistry studies and predictive modeling provides valuable insights into the expected concentrations and environmental fate of this compound. The models, validated with ambient measurements, are essential for assessing the potential exposure and environmental impact of this and other nitrated PAHs.

Biological Interactions and Toxicological Research on 2 Methyl 1 Nitronaphthalene

Genotoxic and Carcinogenic Potentials

The genotoxicity and carcinogenicity of nitroaromatic hydrocarbons are closely linked to their metabolic activation into reactive intermediates capable of damaging cellular macromolecules. For 2-methyl-1-nitronaphthalene, these potentials are understood primarily through its structural relationship to other nitrated and methylated naphthalenes.

Nitrated naphthalenes, including nitromethylnaphthalenes, are recognized as contributing significantly to the mutagenicity of environmental pollutants such as atmospheric particulates. researchgate.net The mutagenic activity of these compounds is largely dependent on metabolic activation. The primary mechanism involves the reduction of the nitro group to a reactive N-hydroxyamino intermediate. This metabolite can then undergo further activation, for example through O-esterification, to form a highly reactive species that can bind to DNA, leading to the formation of DNA adducts. nih.gov These adducts can cause errors during DNA replication, resulting in mutations. At least five metabolic activation pathways have been identified for nitro-aromatic compounds that can lead to mutations, including nitro-reduction, ring-oxidation, or a combination of these processes. nih.gov

Specific long-term carcinogenicity bioassays for this compound are not extensively documented in publicly available literature. However, studies on related compounds provide some context. Chronic administration of the parent compounds, 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627), did not demonstrate the same carcinogenic potential observed with naphthalene (B1677914). researchgate.netnih.gov For instance, while naphthalene is classified as a possible human carcinogen, oral cancer tests with 1- and 2-methylnaphthalene did not show similar properties. researchgate.netnih.gov

It has been suggested that the oxidation products of methylnaphthalenes, such as methylnitronaphthalenes, might be more mutagenic and carcinogenic than their parent compounds. researchgate.net This hypothesis is based on the known genotoxicity of nitro-polycyclic aromatic hydrocarbons. However, without specific in vivo studies on this compound, its carcinogenic potential remains an area requiring further investigation. Standard 2-year rodent bioassays are the traditional method for assessing such potential. service.gov.uk

A critical event in the toxicity of many xenobiotics is the formation of covalent adducts with cellular macromolecules like DNA and proteins. This process is initiated by the metabolic activation of the parent compound into an electrophilic intermediate. carnegiescience.edu For this compound, this activation occurs via the reduction of its nitro group to form reactive metabolites, particularly the N-hydroxyamino derivative, which can then bind to nucleophilic sites on DNA and proteins. nih.govnih.gov

The formation of these adducts can disrupt normal cellular functions and is a key step in initiating mutagenesis and carcinogenesis. carnegiescience.edu While direct studies quantifying adduct formation specifically for this compound are limited, research on analogous compounds is informative. For example, covalent binding to tissue proteins is a well-documented outcome for naphthalene, 2-methylnaphthalene, and 1-nitronaphthalene (B515781), and the extent of this binding often correlates with their toxicity. nih.gov Notably, a higher percentage of a dose of 1-nitronaphthalene binds covalently to tissue proteins compared to naphthalene or 2-methylnaphthalene. nih.gov Reactive metabolites of naphthalene, such as epoxides and quinones, have been shown to bind to cysteine, lysine, and histidine residues in proteins. researchgate.net The persistence of DNA adducts, as seen with naphthalene in mouse lung and liver, increases the likelihood of genotoxicity. osti.gov

Mechanistic Investigations of Toxicity

The toxicity of this compound is intrinsically linked to its biotransformation. The metabolic pathways, particularly those involving the nitro group and the aromatic rings, are central to understanding its mechanism of action.

The metabolic pathway most critical to the genotoxicity of nitroaromatic compounds is the reduction of the nitro group. nih.govepa.gov This process involves a six-electron reduction that proceeds through several key intermediates. epa.govberkeley.edu

The sequential steps are:

Nitro Group (R-NO₂) → Nitroso Derivative (R-NO): The initial two-electron reduction.

Nitroso Derivative (R-NO) → N-hydroxyamino Intermediate (R-NHOH): A further two-electron reduction yields this highly reactive and toxicologically significant metabolite. The N-hydroxyamino intermediate is often the ultimate electrophile or a precursor to it. nih.govepa.gov

N-hydroxyamino Intermediate (R-NHOH) → Amino Group (R-NH₂): The final reduction step produces the corresponding amine.

The N-hydroxyamino intermediate is a key player in toxicity, as it can covalently bind to DNA and other cellular macromolecules, leading to the formation of adducts that can initiate tumors or other toxic effects. nih.gov This intermediate can also be further activated through conjugation reactions, such as acetylation or sulfation, creating an unstable product that generates a highly electrophilic nitrenium ion, which readily reacts with DNA. nih.gov

The bioactivation of this compound is catalyzed by a variety of enzymes, with the Cytochrome P450 (CYP) superfamily playing a central role. mdpi.com These enzymes are involved in both the oxidative metabolism of the naphthalene ring system and the reductive metabolism of the nitro group. nih.govmdpi.com

Metabolism can occur via two main competing pathways:

Ring Oxidation (Epoxidation): CYP monooxygenases can oxidize the aromatic rings to form epoxides. This is a key activation step for the toxicity of naphthalene and methylnaphthalenes. researchgate.netnih.gov These epoxides are electrophilic and can bind to cellular proteins. nih.gov

Nitroreduction: This reductive pathway, as described above, can also be catalyzed by CYP enzymes under certain conditions, as well as by other enzymes like NADPH:P450 oxidoreductase. epa.gov

Studies on structurally similar compounds suggest the involvement of specific CYP isoforms. Murine CYP2F2 has been shown to efficiently metabolize both 2-methylnaphthalene and 1-nitronaphthalene. nih.govresearchgate.net In rats, CYP2B1 has been implicated in the activation of 1-nitronaphthalene. researchgate.netnih.gov For naphthalene metabolism in human liver microsomes, CYP1A2 and CYP3A4 have been identified as the most significant isoforms. nih.gov Given that this compound shares structural features with all these compounds, it is highly probable that these, and potentially other, CYP isoforms are involved in its metabolic activation and subsequent toxicity.

Cellular and Molecular Responses to Exposure, including Oxidative Stress and Cellular Injury

Exposure to naphthalene and its derivatives, including this compound, initiates a cascade of cellular and molecular events rooted in their metabolic activation. The metabolism of these compounds can lead to the formation of reactive intermediates, which are central to their cytotoxicity. researchgate.net Extensive data shows that reactive metabolites of 2-methylnaphthalene and the related compounds naphthalene and 1-nitronaphthalene are generated in vivo. nih.gov A key step in this process is believed to be ring epoxidation, catalyzed by cytochrome P450 monooxygenases, which transforms the parent compound into a more reactive form. researchgate.netnih.gov

These electrophilic metabolites can covalently bind to tissue proteins, a process that precedes observable signs of tissue injury. nih.gov The extent of this covalent binding correlates moderately well with the toxic potency of these agents. nih.gov The formation of these adducts with cellular macromolecules, including proteins and potentially DNA, is a critical molecular response that can disrupt cellular function and integrity. researchgate.net While the specific protein targets critical to the toxicity of these pulmonary toxicants have not been fully established, it is hypothesized that low-abundance proteins with high levels of bound metabolites are more likely to be important than abundant proteins with lower levels of adduct formation. nih.gov

While direct studies on oxidative stress induced by this compound are limited, research on the parent compound, naphthalene, provides significant insights. Naphthalene exposure in cultured macrophage cells has been shown to induce oxidative stress, characterized by the enhanced production of oxygen free radicals, including superoxide (B77818) and hydroxyl radicals. nih.gov This leads to subsequent cellular damage, such as lipid peroxidation and DNA fragmentation. nih.gov Given the structural similarities and shared metabolic activation pathways, it is plausible that this compound could induce similar oxidative stress responses.

Cellular injury manifests as distinct morphological changes, particularly within the pulmonary system. Following exposure to naphthalene derivatives, the nonciliated bronchiolar epithelial cells (Clara cells) are a primary target. nih.gov In studies with the related compound 1-nitronaphthalene, early signs of cellular injury, observable as soon as one hour after exposure, include dilation of the smooth endoplasmic reticulum and mitochondrial distension in Clara cells. wmich.edu As the injury progresses, more severe changes such as chromatin clumping, loss of mitochondrial cristae, and cytoplasmic vacuolization occur in both Clara cells and adjacent ciliated cells. wmich.edu Ultimately, this can lead to the exfoliation and sloughing of these cells from the bronchiolar epithelium, leaving the basement membrane denuded. nih.govwmich.edu

Comparative Toxicological Studies with Related Naphthalene Derivatives

Comparison with Naphthalene and 1-Nitronaphthalene Toxicity Profiles

The toxicity of 2-methylnaphthalene is often evaluated in comparison to its parent compound, naphthalene, and the more toxic derivative, 1-nitronaphthalene. These comparisons reveal that small structural differences significantly impact cytotoxic potential. semanticscholar.org The severity of the lung lesions associated with 2-methylnaphthalene treatment is reported to be similar to that of naphthalene. nih.gov However, 1-nitronaphthalene is considered the most toxic of this group. researchgate.netnih.gov

The relative potency of these compounds as airway epithelial cell toxicants shows a clear hierarchy. Studies indicate that 1-nitronaphthalene can cause detectable alterations in the airways of rats at substantially lower doses than those required for naphthalene or 2-methylnaphthalene to produce similar effects in mice. nih.gov This suggests that the addition of a nitro group significantly enhances cytotoxicity compared to a methyl group or the unsubstituted naphthalene ring.

A key difference in their toxicological profiles is the target organ specificity beyond the lungs. While high doses of naphthalene and 2-methylnaphthalene primarily cause pulmonary injury with no measurable hepatotoxicity, 1-nitronaphthalene is also a known hepatotoxicant in both mice and rats. nih.gov Furthermore, while chronic administration of naphthalene has shown some oncogenic potential in rodents, similar studies with methylnaphthalenes did not demonstrate the same carcinogenic properties. researchgate.netnih.gov The metabolic pathways also differ; while all three undergo ring oxidation, the specific enzymes involved are likely different, which may contribute to the observed variations in toxicity and species selectivity. nih.gov

| Compound | Relative Pulmonary Toxicity | Primary Target Cells | Hepatotoxicity |

|---|---|---|---|

| 1-Nitronaphthalene | Most Toxic nih.gov | Clara and Ciliated Cells nih.gov | Observed in mice and rats nih.gov |

| 2-Methylnaphthalene | Intermediate (similar to Naphthalene) nih.gov | Primarily Clara Cells, also Ciliated Cells nih.gov | Not reported nih.gov |

| Naphthalene | Intermediate nih.gov | Primarily Clara Cells nih.gov | Not reported with parenteral administration nih.gov |

Species-Specific Susceptibility and Target Organ Effects (e.g., Pulmonary Epithelium)

A notable feature in the toxicology of naphthalene and its derivatives is the marked difference in susceptibility between species. Naphthalene and 2-methylnaphthalene exhibit a species-selective lung toxicity, with mice being particularly susceptible to injury from parenteral administration, while other species like rats are more resistant. nih.govnih.gov

In contrast, this species selectivity is not observed with 1-nitronaphthalene. For 1-nitronaphthalene, the rat is far more susceptible to lung injury than the mouse. researchgate.netnih.gov This reversal in species sensitivity highlights fundamental differences in the metabolic activation or detoxification pathways for these closely related compounds. The species-selective toxicity of naphthalene and methylnaphthalenes in mice is thought to be related to the activity of specific cytochrome P450 enzymes, such as CYP2F, in the lung. The fact that 1-nitronaphthalene's toxicity is not species-selective in the same way suggests that different enzymes are responsible for its metabolic activation. nih.gov

The primary target organ for all three compounds is the lung, specifically the non-ciliated bronchiolar epithelial (Clara) cells and, to a lesser extent, the ciliated cells. researchgate.netnih.gov In susceptible species like mice, intraperitoneal administration of 2-methylnaphthalene leads to dose-dependent injury to Clara cells, progressing to extensive exfoliation of these cells from the airways at higher doses. nih.gov While the Clara cell is the primary target for both 1- and 2-methylnaphthalene, ciliated cells are also affected, though typically at higher exposure levels or after the initial injury to Clara cells. nih.gov Studies using light and electron microscopy have confirmed that no discernible injury to alveolar epithelial or capillary endothelial cells occurs, indicating a high degree of selectivity for the bronchiolar epithelium. nih.gov

| Compound | Most Susceptible Species (Parenteral Admin.) | Primary Target Organ | Primary Target Cells |

|---|---|---|---|

| 1-Nitronaphthalene | Rat researchgate.net | Lung, Liver nih.gov | Clara and Ciliated Cells nih.gov |

| 2-Methylnaphthalene | Mouse nih.gov | Lung nih.gov | Clara and Ciliated Cells nih.gov |

| Naphthalene | Mouse nih.gov | Lung nih.gov | Clara Cells nih.gov |

Analytical Methodologies for 2 Methyl 1 Nitronaphthalene Analysis

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for the analysis of 2-Methyl-1-nitronaphthalene. nih.govfrontiersin.org The choice of chromatographic method depends on the sample matrix and the required sensitivity. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. imist.ma The gas chromatograph separates the compound from other components in the sample based on its boiling point and affinity for the stationary phase within the GC column. researchgate.net Following separation, the compound is introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. imist.ma

Electron ionization (EI) is a common ionization method used in GC-MS. The National Institute of Standards and Technology (NIST) provides reference mass spectra for this compound, which are crucial for its identification. nist.govnist.gov

Table 1: Key Mass Spectrometry Peaks for this compound (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Significance |

|---|---|

| 187 | Molecular Ion [M]⁺ |

| 115 | Top Peak (Most Abundant Fragment) |

| 141 | 3rd Highest Peak |

Source: NIST Mass Spectrometry Data nih.gov

For complex environmental samples containing numerous isomers of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) can offer superior separation and resolution. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that is particularly valuable for the analysis of metabolites in biological fluids. nih.govhelsinki.fi When coupled with mass spectrometry (UPLC-MS), it becomes a powerful tool for identifying and quantifying the biotransformation products of parent compounds like this compound. nih.gov UPLC systems use columns with smaller particle sizes, which allows for better resolution, increased peak capacity, and shorter analysis times compared to traditional HPLC. nih.govmdpi.com

The analysis of naphthalene (B1677914) metabolites, for instance, has been successfully achieved using liquid chromatography tandem mass spectrometry (LC-MS/MS). researchgate.net This approach can directly measure various conjugated metabolites, such as glucuronide and sulfate (B86663) conjugates, without the need for enzymatic deconjugation, simplifying the sample preparation process. researchgate.net Given the structural similarity, these principles are directly applicable to studying the metabolic fate of this compound.

Table 2: UPLC System Parameters for Metabolite Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-phase (e.g., C18) | Separation of semi-polar to non-polar metabolites. |

| Mobile Phase | Gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid) | To elute a wide range of metabolites with different polarities. mdpi.com |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for small particle size columns to achieve high efficiency. |

| Detector | Tandem Mass Spectrometer (e.g., QTOF or Triple Quadrupole) | Provides high sensitivity and specificity for metabolite identification and quantification. nih.govmdpi.com |

Advanced Mass Spectrometry Approaches for Identification and Trace Analysis

For trace-level detection and unambiguous identification, particularly in complex matrices like ambient air, advanced mass spectrometry techniques with alternative ionization methods are employed.

Chemical Ionization (CI) is a softer ionization technique compared to EI, often resulting in less fragmentation and a more prominent molecular ion, which can be advantageous for compound identification. researchgate.net Nitrate (B79036) Chemical Ionization Mass Spectrometry (NO₃⁻-CIMS), coupled with a time-of-flight (TOF) mass analyzer, is highly effective for detecting highly oxygenated organic molecules (HOMs) in the atmosphere. nih.govcore.ac.uk This method is particularly relevant for studying the atmospheric oxidation products of aromatic compounds like naphthalenes. nih.gov The technique relies on the formation of adducts between nitrate ions (HNO₃)ₓNO₃⁻ and the target analyte molecules. nih.gov

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a form of chemical ionization used for real-time online monitoring of volatile organic compounds (VOCs). wikipedia.org In this technique, hydronium ions (H₃O⁺) are used as reagent ions to protonate target VOCs with a proton affinity higher than that of water. nih.gov The resulting protonated molecules are then detected by a mass spectrometer, typically a Time-of-Flight (ToF) analyzer, which offers high mass resolution and sensitivity. arm.gov

PTR-ToF-MS provides detection limits in the parts-per-trillion by volume (pptv) range with response times of seconds, making it ideal for monitoring atmospheric concentrations of compounds like this compound in real-time. nih.govarm.gov While PTR-ToF-MS is excellent for real-time detection, it generally does not distinguish between isomers. Therefore, it is often used in conjunction with GC-MS for confirmatory analysis. researchgate.netresearcher.life

Other Advanced Detection and Monitoring Techniques in Environmental and Biological Matrices

The analysis of this compound in diverse samples often requires specialized sample preparation and detection strategies. For environmental matrices such as air, preconcentration of VOCs onto cartridges containing various adsorbents is a common step before GC-MS analysis to enhance sensitivity. imist.ma

In biological matrices like urine and blood, the challenge lies in extracting the target analytes from a complex mixture of endogenous compounds. nih.gov Methodologies developed for naphthalene metabolites, which involve direct measurement of conjugated forms by LC-MS/MS, represent an advanced approach that minimizes sample handling and potential analytical errors. researchgate.net This strategy is highly applicable for biomonitoring studies involving exposure to this compound.

Future Research Directions and Unaddressed Challenges

Emerging Research Areas in 2-Methyl-1-nitronaphthalene Chemistry and Biology

Future investigations into this compound are poised to expand into several key areas, leveraging advancements in synthetic chemistry, environmental science, and molecular biology.